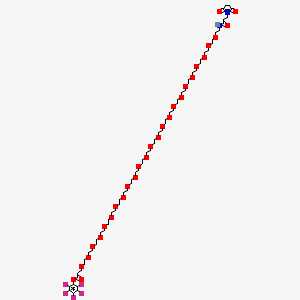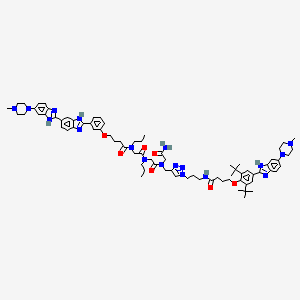
Boscalid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boscalid-d4 is a deuterium-labeled analog of Boscalid, a broad-spectrum fungicide used in agriculture to protect crops from fungal diseases. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boscalid-d4 involves the incorporation of deuterium atoms into the Boscalid molecule. This can be achieved through a series of chemical reactions, including Suzuki cross-coupling and reduction steps. The process typically starts with the preparation of the aminobiphenyl intermediate, which is then reacted with the acid chloride of 2-chloronicotinic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the process involves stringent quality control measures to ensure the consistency of the deuterium labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Boscalid-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Boscalid-d4 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new fungicides and pesticides with improved efficacy and safety profiles
Wirkmechanismus
Boscalid-d4, like its non-deuterated counterpart, acts as a succinate dehydrogenase inhibitor. It binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from binding. This inhibition disrupts the tricarboxylic acid cycle and the electron transport chain, ultimately leading to the death of fungal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boscalid: The non-deuterated version of Boscalid-d4, used widely in agriculture.
Carboxin: Another succinate dehydrogenase inhibitor with a narrower spectrum of activity.
Fluopyram: A fungicide with a similar mode of action but different chemical structure.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug metabolism and distribution .
Eigenschaften
Molekularformel |
C18H12Cl2N2O |
|---|---|
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
2-chloro-N-[2-(4-chloro-2,3,5,6-tetradeuteriophenyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H12Cl2N2O/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)22-18(23)15-5-3-11-21-17(15)20/h1-11H,(H,22,23)/i7D,8D,9D,10D |
InChI-Schlüssel |
WYEMLYFITZORAB-ULDPCNCHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl)[2H])[2H])Cl)[2H] |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


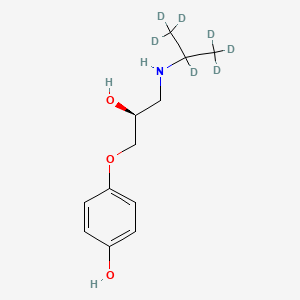
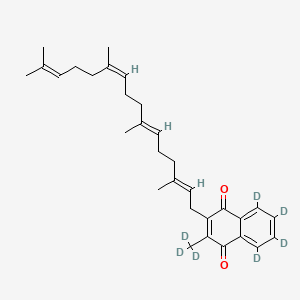
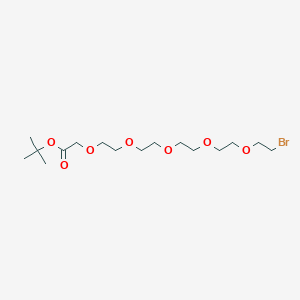

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)

![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)

